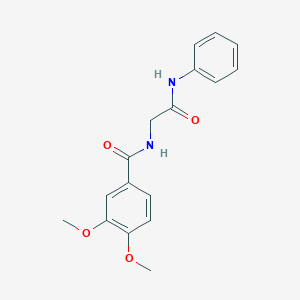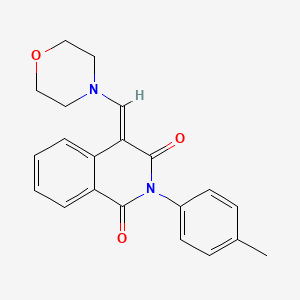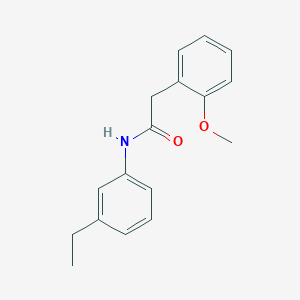![molecular formula C19H22Cl2O4 B5163150 1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene, also known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a colorless, odorless liquid that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and environmental science.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene is not fully understood. However, it is believed that this compound interacts with biological membranes and disrupts their structure and function. This can lead to changes in membrane permeability, ion transport, and enzyme activity. This compound has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce liver damage and increase the risk of liver cancer in animal studies. This compound has also been shown to have neurotoxic effects, including impaired cognitive function and memory loss. In addition, this compound has been shown to have reproductive and developmental toxicity, including fetal malformations and reduced fertility.
Advantages and Limitations for Lab Experiments
1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene has several advantages for use in lab experiments. It is a readily available and inexpensive solvent that can dissolve a wide range of compounds. This compound also has a low boiling point, which makes it easy to remove from reaction mixtures. However, this compound has several limitations. It is a volatile and flammable liquid that requires special handling and storage. This compound is also a potential health hazard and requires proper ventilation and personal protective equipment when used in the lab.
Future Directions
There are several future directions for research on 1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene. One area of research is to develop safer and more environmentally friendly alternatives to this compound for use in lab experiments. Another area of research is to study the mechanism of action of this compound in more detail to better understand its effects on biological systems. Additionally, research can be conducted to investigate the potential therapeutic uses of this compound and its derivatives in the treatment of various diseases.
Synthesis Methods
1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene can be synthesized through a multi-step process that involves the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with 1,5-dichloro-2,3-dimethylbenzene in the presence of a base catalyst to form this compound. The purity of this compound can be increased through distillation and recrystallization techniques.
Scientific Research Applications
1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene has been widely used in scientific research due to its unique properties. It has been used as a solvent for the extraction and purification of various compounds, including natural products, proteins, and nucleic acids. This compound has also been used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, this compound has been used as a model compound in environmental research to study the fate and transport of pollutants in soil and water.
Properties
IUPAC Name |
1,5-dichloro-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-3-23-16-5-4-6-17(13-16)24-9-7-22-8-10-25-19-14(2)11-15(20)12-18(19)21/h4-6,11-13H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTPSKCEPPOAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)


![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)




![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)



